

An In-depth Technical Guide to 1,2-Dibromoocetane (CAS: 6269-92-7)

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Compound of Interest

Compound Name: **1,2-Dibromoocetane**

Cat. No.: **B3054993**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromoocetane is a vicinal dibromide alkane. Its structure, featuring two bromine atoms on adjacent carbons of an eight-carbon chain, makes it a versatile intermediate in organic synthesis. The reactivity of the carbon-bromine bonds allows for a variety of chemical transformations, making it a valuable building block for constructing more complex molecules, including potential pharmaceutical candidates. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, key reactions, and safety protocols to support its effective and safe use in a research and development setting.

Physicochemical and Spectroscopic Data

The physical and chemical properties of **1,2-Dibromoocetane** are critical for its application in synthesis, dictating reaction conditions and purification methods. A summary of these properties is presented below.

Table 1: Physicochemical Properties of **1,2-Dibromoocetane**

Property	Value	Reference
CAS Number	6269-92-7	[1] [2]
Molecular Formula	C ₈ H ₁₆ Br ₂	[1] [3]
Molecular Weight	272.02 g/mol	[1] [3]
Appearance	Yellow to pale yellow to colorless oil	[4]
Boiling Point	241 °C at 760 mmHg	[3] [4]
Density	1.452 g/cm ³	[3]
Refractive Index	1.4970	[3]
Flash Point	117.4 °C	[3]
Solubility	Soluble in organic solvents; low solubility in water.	[5]
Vapor Pressure	0.057 mmHg at 25°C	[3]
LogP	4.115	[3]

Synthesis and Experimental Protocols

1,2-Dibromoocetane is typically synthesized from its corresponding alkene, 1-octene, via an electrophilic addition reaction with bromine (Br₂).[\[3\]](#) This reaction is a cornerstone of organic chemistry for the formation of vicinal dihalides.

Experimental Protocol: Synthesis of 1,2-Dibromoocetane via Bromination of 1-Octene

This protocol is based on the general principles of alkene bromination.[\[6\]](#)[\[7\]](#)

Materials:

- 1-Octene
- Bromine (Br₂)

- Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM) as solvent
- Sodium thiosulfate solution (for quenching)
- Magnesium sulfate (for drying)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-octene (1 equivalent) in an appropriate solvent (e.g., CCl₄ or DCM).
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel to the stirred solution of 1-octene. The addition should be done at a rate that maintains the temperature of the reaction mixture below 10 °C. The characteristic red-brown color of bromine should disappear as it reacts.
- After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.
- Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. The mixture should become colorless.
- Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **1,2-Dibromoocetane**.

A high-yield synthesis has been reported using tetra-N-butylammonium tribromide in chloroform under ultrasonic irradiation, achieving a 98% yield.[3]

Synthesis Workflow: 1-Octene to 1,2-Dibromoocetane

1-Octene in Solvent
(e.g., CCl₄)

Bromine Solution
(Br₂ in CCl₄)

+

Reaction Mixture
(0-5 °C)

1. Stir
2. Warm to RT

Quenching
(Sodium Thiosulfate)

Workup
(Extraction & Washing)

Drying & Concentration

Purification
(Vacuum Distillation)

Pure 1,2-Dibromoocetane

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Synthesis workflow for **1,2-Dibromoocetane**.

Chemical Reactivity and Applications in Drug Development

The two bromine atoms in **1,2-Dibromoocetane** are susceptible to various nucleophilic substitution and elimination reactions. This reactivity profile makes it a useful intermediate in the synthesis of more complex molecules.

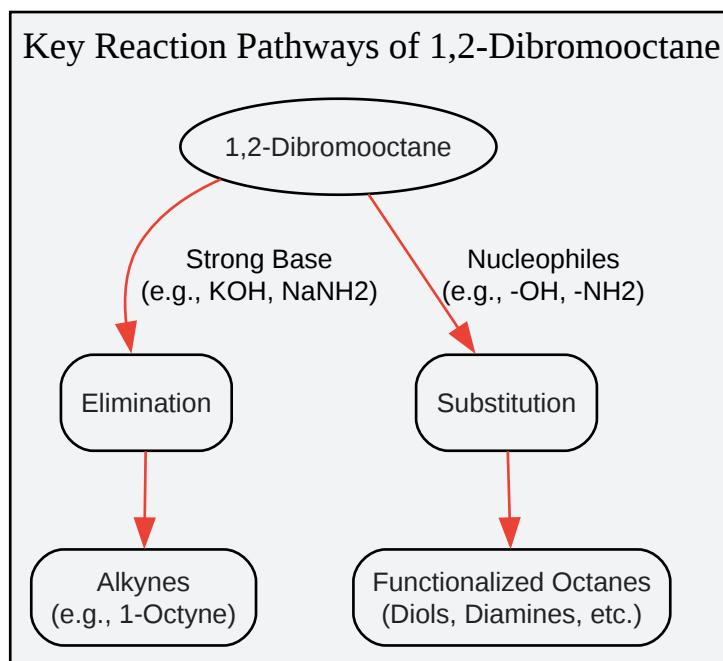
Elimination Reactions

Treatment of **1,2-Dibromoocetane** with a strong base, such as alcoholic potassium hydroxide (KOH) or sodium amide (NaNH₂), can induce dehydrobromination to form alkynes. This is a common strategy for introducing unsaturation into a carbon chain.

Substitution Reactions

The bromine atoms can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups. This is particularly relevant in drug development, where the introduction of specific moieties can alter the pharmacological properties of a molecule. For instance, alkyl chains are often incorporated into drug candidates to modulate their lipophilicity, which can affect their absorption, distribution, metabolism, and excretion (ADME) properties.

While **1,2-Dibromoocetane** itself may not be a final drug product, it serves as a precursor or building block. Vicinal dihalides can be used to synthesize epoxides or other reactive intermediates. The introduction of bromine into a molecule is a known strategy in drug design to enhance therapeutic parameters.^[8] Compounds like 1,8-dibromoocetane are used to introduce eight-carbon spacers in drug scaffolds.^[9] Similarly, **1,2-Dibromoocetane** can be envisioned as a starting material for creating analogues of existing drugs or for the synthesis of novel chemical entities.



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Reaction pathways of **1,2-Dibromooctane**.

Safety and Handling

Proper handling of **1,2-Dibromooctane** is essential to ensure laboratory safety. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[10]

Table 2: Hazard and Precautionary Information for **1,2-Dibromooctane**

Category	Information	Reference
Pictogram	Warning	[10]
Hazard Statements	H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.	[10]
Precautionary Statements	P261: Avoid breathing mist or vapours.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P317: IF SWALLOWED: Get medical help.P302+P352: IF ON SKIN: Wash with plenty of water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.	[10]

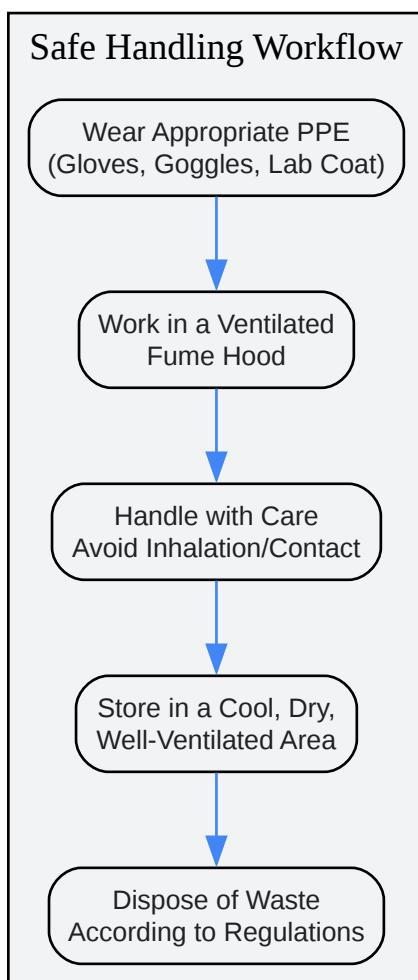
First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
- Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. Seek immediate medical attention.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[\[11\]](#)
- Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.[\[11\]](#)

Handling and Storage:

- Use only in a well-ventilated area, preferably in a chemical fume hood.

- Avoid contact with skin, eyes, and clothing.
- Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[11\]](#)
- Store locked up.



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Safe handling workflow for chemicals.

Conclusion

1,2-Dibromoocetane is a valuable chemical intermediate with well-defined physicochemical properties and reactivity. Its primary utility lies in its ability to undergo elimination and substitution reactions, making it a versatile building block in organic synthesis. For researchers in drug development, it offers a platform for introducing an eight-carbon chain that can be

further functionalized. Adherence to strict safety protocols is paramount when handling this compound to mitigate its potential hazards. This guide provides the core technical information necessary for its safe and effective application in a research and development context.

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